2,2'-Thiodipropanol
Description
Introduction to 2,2'-Thiodipropanol Research Landscape
Historical Evolution in Scientific Literature
The scientific exploration of this compound traces its origins to mid-20th-century investigations into sulfur-containing alcohols. Early synthetic routes, such as the reaction of 3-chloropropanol with sodium sulfide in aqueous media, were optimized for industrial-scale production by the 1970s. This method remains foundational, with modern adaptations emphasizing yield enhancement through controlled temperature and reactor design.
A pivotal application emerged in analytical chemistry, where this compound served as a surrogate in gas chromatography-mass spectrometry (GC-MS) protocols for detecting thiodiglycol in groundwater. Its stability under solid-phase extraction conditions enabled precise environmental monitoring, particularly in forensic contexts. By the 2010s, the compound gained traction in materials science, where its dual hydroxyl and thioether functionalities were exploited to synthesize polymers with tunable solubility and thermal properties.
Key Milestones:
Structural Analogues in Sulfur-Containing Alcohol Research
This compound belongs to a broader family of sulfur-containing diols, each distinguished by functional group placement and carbon chain length. The table below contrasts its properties with key analogues:
The sulfur atom in this compound enhances nucleophilicity, enabling participation in esterification and oxidation reactions absent in non-sulfur analogues. For instance, oxidation with potassium permanganate yields 3,3'-thiodipropionic acid, a precursor for biodegradable polymers. Conversely, its shorter carbon chain compared to 3,6-dithia-1,8-octanediol limits metal-chelation efficacy but improves aqueous solubility.
Academic Significance Across Disciplines
Chemistry and Materials Science
In polymer chemistry, this compound’s hydroxyl groups facilitate cross-linking in polyurethane networks, imparting flexibility and hydrolytic stability. Recent studies demonstrate its utility in synthesizing sulfur-doped carbon scaffolds for lithium-sulfur batteries, where its thioether linkages mitigate polysulfide shuttling.
Environmental Science
The compound’s role in detecting thiodiglycol—a degradation product of sulfur mustard—has advanced forensic toxicology. By spiking groundwater samples with this compound, researchers achieve >95% recovery rates in GC-MS assays, enabling trace-level identification of chemical warfare agents.
Pharmaceutical Research
Although excluded from therapeutic applications, this compound derivatives serve as stabilizers in drug formulations. Its ester derivatives, synthesized via reaction with fatty acids, enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs).
Properties
CAS No. |
3001-65-8 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-ylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
DUFCZJRMDGJQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and most documented synthetic route for this compound involves the nucleophilic substitution reaction between 3-chloropropanol and sodium sulfide. This reaction proceeds typically in an aqueous medium at elevated temperatures to facilitate the formation of the thioether linkage.
$$
2 \text{CH}2\text{ClCH}2\text{CH}2\text{OH} + \text{Na}2\text{S} \rightarrow \text{S(CH}2\text{CH}2\text{CH}2\text{OH)}2 + 2 \text{NaCl}
$$
- Reagents: 3-chloropropanol and sodium sulfide
- Medium: Aqueous
- Temperature: Elevated (specific temperatures vary depending on scale and catalyst presence)
- Byproduct: Sodium chloride (NaCl)
This method is scalable, making it suitable for industrial production where reaction parameters such as temperature, concentration, and mixing are optimized to maximize yield and purity. Industrial reactors employ continuous monitoring and controlled environments to ensure consistent product quality.
Industrial Production Techniques
In industrial settings, the synthesis follows the same fundamental reaction but is adapted for large-scale throughput. Key considerations include:
- Use of large-volume reactors with temperature control systems.
- Optimization of reactant molar ratios to minimize side products.
- Continuous removal of byproducts to drive the reaction forward.
- Post-reaction purification steps such as extraction, distillation, and crystallization to isolate high-purity this compound.
The industrial process emphasizes safety and environmental controls due to the handling of sodium sulfide and chlorinated alcohols.
Alternative Synthetic Approaches and Derivatives
Although the nucleophilic substitution method is predominant, derivatives and related compounds such as 3,3'-dithiodipropanol have been synthesized for specialized applications, including oligonucleotide functionalization. These syntheses often involve multi-step reactions with protecting groups and reagents such as dimethoxytrityl chloride in anhydrous pyridine, followed by oxidation steps using iodine in pyridine-water mixtures.
While these methods are more complex and tailored for research-scale synthesis, they highlight the chemical versatility of thiodipropanol derivatives.
Reaction Types and Chemical Transformations
Oxidation
This compound can be oxidized to 3,3'-thiodipropionic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. This transformation is important for producing related sulfur-containing acids used in polymer and pharmaceutical industries.
Substitution Reactions
The hydroxyl groups in this compound are reactive sites for substitution reactions, including esterification with carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid. These reactions yield esters with varied properties and applications.
Analytical and Process Optimization Data
Reaction Optimization Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 60–90 °C (aqueous medium) | Elevated temperature favors substitution |
| Reaction Time | Several hours (varies by scale) | Monitored for completion |
| Molar Ratio (3-chloropropanol:Na2S) | 2:1 (stoichiometric) | Excess sodium sulfide may be used to drive reaction |
| Solvent | Water | Aqueous medium preferred for solubility |
| pH | Neutral to slightly basic | Avoids side reactions |
Analytical Monitoring
- Chromatography: HPLC-MS/MS and GC-MS are used for monitoring purity and reaction progress.
- Spectroscopy: NMR and IR spectroscopy confirm structural integrity.
- Mass Spectrometry: Optimized ion transitions for this compound detection include $$m/z$$ 151.2 → 133.1 in positive ESI mode.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2,2’-Thiodipropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: When oxidized, 2,2’-Thiodipropanol can form 2,2’-Thiodiacetic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form 2,2’-Thiodipropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2,2’-Thiodipropanol can undergo substitution reactions with halogens to form halogenated derivatives. For example, reacting with chlorine can produce 2,2’-Thiodipropyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 150.24 g/mol
- CAS Number : 10595-09-2
- Structure : Contains two hydroxyl groups and a sulfur atom, allowing for diverse chemical reactivity.
Chemistry
2,2'-Thiodipropanol serves as an intermediate in the synthesis of polymers and other organic compounds. Its ability to participate in various chemical reactions makes it a valuable reagent in organic synthesis.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its unique structure allows it to modulate enzymatic activities, providing insights into cellular processes.
Medicine
The compound is being investigated for its potential use in drug delivery systems. Its compatibility with various drug formulations enhances the stability and efficacy of therapeutic agents.
Case Study 1: Fluorescence Microscopy
A study highlighted the effectiveness of this compound as a mounting medium for fluorescence microscopy. The refractive index-matching properties of the compound improved image clarity and resolution when observing biological samples. Results indicated that using this compound significantly enhanced fluorescence signal intensity while reducing background noise during imaging.
Case Study 2: Enzyme Activity Modulation
Research focused on the effects of this compound on specific enzyme activities demonstrated its potential as a substrate or inhibitor in enzyme assays. The findings suggested that the compound could selectively inhibit certain enzymes while enhancing others, indicating its utility in studying enzyme kinetics and interactions.
The biological activity of this compound includes its interaction with biological molecules that may influence several biochemical pathways. Although specific pathways are not fully elucidated, its properties suggest potential roles in enzyme mechanisms and cellular signaling pathways.
- Biochemical Pathways : May modulate enzymatic activities.
- Pharmacokinetics : Its bioavailability and distribution are crucial for effectiveness in biological systems.
Mechanism of Action
The mechanism of action of 2,2’-Thiodipropanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s hydroxyl groups allow it to form hydrogen bonds with other molecules, affecting their stability and reactivity. Additionally, its sulfur atom can engage in thiol-disulfide exchange reactions, which are crucial in maintaining protein structure and function .
Comparison with Similar Compounds
Comparative Properties:
| Property | 3,3'-Thiodipropanol | Thiodiglycol |
|---|---|---|
| Molecular Weight | 150.24 g/mol | 122.18 g/mol |
| Density | 1.092 g/mL | 1.185 g/mL |
| Hydroxyl Group Position | C3 and C3' | C2 and C2' |
| Key Use | Microscopy, surrogate std. | Chemical manufacturing |
Structural Impact: The longer carbon chain in 3,3'-thiodipropanol reduces its water solubility compared to thiodiglycol, making it more suitable for organic-phase applications .
2,2'-(Thiodimethylene)difuran
Molecular Formula : C₁₀H₁₀O₂S
Applications :
- Potential use in food additives (JECFA evaluation) .
Comparative Properties:
| Property | 3,3'-Thiodipropanol | 2,2'-(Thiodimethylene)difuran |
|---|---|---|
| Solubility in Water | Moderate | Insoluble |
| Boiling Point | Not reported | 135–143°C (14 mmHg) |
| Functional Groups | Hydroxyl, thioether | Furan rings, thioether |
| Key Use | Scientific imaging | Industrial/food applications |
Functional Differences: The furan rings in 2,2'-(thiodimethylene)difuran impart rigidity and reduce polarity, limiting its utility in biological systems compared to 3,3'-thiodipropanol .
α-Terthienylmethanol (Thiophene Derivative)
Structure : Contains a thiophene ring and hydroxyl group .
Applications :
Comparative Analysis:
- Reactivity: The thiophene ring in α-terthienylmethanol enables electrophilic substitution, unlike 3,3'-thiodipropanol’s inert thioether bridge .
- Solubility: Both compounds are organophilic, but 3,3'-thiodipropanol’s hydroxyl groups enhance compatibility with aqueous-organic mixed systems .
Research Findings and Limitations
- Microscopy Optimization: 3,3'-Thiodipropanol reduces light scattering in biological samples, outperforming glycerol and TDE (2,2'-thiodiethanol) in refractive index tuning .
- Analytical Surrogacy : Its structural mimicry of thiodiglycol allows reliable quantification in LC/MS/MS methods, though its longer chain necessitates method adjustments for retention time alignment .
- Safety Profile: Limited toxicity data exist for 3,3'-thiodipropanol, unlike thiodiglycol, which is closely monitored due to its role in chemical weapon precursors .
Critical Notes
Structural isomers can exhibit divergent properties; thus, direct comparisons for 2,2'-thiodipropanol require additional data .
Contradictions: Thiodiglycol’s regulatory scrutiny contrasts with 3,3'-thiodipropanol’s niche scientific use, highlighting how minor structural changes alter application scope .
Biological Activity
2,2'-Thiodipropanol, a sulfur-containing organic compound, has gained attention in various fields due to its unique chemical properties and potential biological activities. This compound is known for its role in biochemical processes and its applications in material science, particularly as a refractive index-matching medium. Understanding the biological activity of this compound is crucial for its application in pharmacology and toxicology.
- Molecular Formula : C6H14O2S
- Molecular Weight : 150.25 g/mol
- CAS Number : 10595-09-2
The compound's structure features two hydroxyl groups and a sulfur atom, which contribute to its reactivity and interactions with biological systems.
Research indicates that this compound exhibits various biological activities, including antioxidant properties and potential effects on cellular metabolism:
- Antioxidant Activity : Studies have shown that thiodipropanol can scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing cellular damage associated with aging and various diseases.
- Metabolic Interactions : The compound may influence metabolic pathways by interacting with enzymes involved in detoxification processes. For instance, it has been observed to affect the metabolism of certain xenobiotics, enhancing their clearance from biological systems.
Case Studies
- Toxicological Assessment : A study focused on the toxicological profile of thiodipropanol highlighted its low acute toxicity levels compared to other sulfur-containing compounds. The research involved administering varying doses to animal models and monitoring biochemical markers of liver function. Results indicated that even at higher doses, there were no significant adverse effects on liver enzymes or histopathological changes .
- Refractive Index Matching in Optical Imaging : In a study utilizing this compound as a mounting medium for fluorescence microscopy, researchers found that it improved imaging quality by reducing scattering and enhancing signal clarity . This application underscores the compound's utility beyond mere chemical interactions, extending into advanced imaging techniques crucial for biological research.
Comparative Analysis of Biological Effects
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Metabolic enhancement | Interaction with detoxifying enzymes | |
| Imaging enhancement | Refractive index matching |
Research Findings
Recent studies have explored the biochemical pathways influenced by this compound:
- Cytochrome P450 Enzyme Interaction : Research has shown that thiodipropanol can modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism. This modulation may lead to altered pharmacokinetics of co-administered drugs .
- Cellular Uptake Mechanisms : Investigations into cellular uptake have revealed that thiodipropanol can enhance membrane permeability for certain therapeutic agents, potentially increasing their efficacy when used in combination therapies .
Q & A
Q. What are the critical physicochemical properties of 2,2'-Thiodipropanol that influence experimental design?
Key properties include molecular weight (150.24 g/mol), density (1.092 g/mL at 25°C), and solubility in polar solvents like methanol. These parameters dictate handling protocols, such as storage at controlled temperatures to prevent degradation and solvent selection for dilution or reaction matrices. While data for the 3,3'-isomer (density 1.092 g/mL) is available , structural differences in the 2,2'-isomer may alter reactivity and solubility, necessitating empirical validation.
Q. How can researchers validate the purity of this compound in synthetic batches?
Analytical methods such as HPLC or GC-MS, adapted from ASTM D7598 (designed for thiodiglycol), can be modified. For example, using a C18 column with methanol-water mobile phases and UV detection at 210 nm to resolve impurities. Surrogate standards like 3,3'-Thiodipropanol (4.0 mg/mL in MeOH) may aid quantification . Cross-validation with NMR (e.g., ¹H/¹³C spectra for hydroxyl and sulfide groups) ensures structural fidelity.
Q. What are the safety considerations for handling this compound in laboratory settings?
While specific safety data for this compound is limited, analogous thio compounds require precautions against dermal exposure and inhalation. Use fume hoods, nitrile gloves, and secondary containment. Monitor for oxidative byproducts (e.g., sulfoxides) that may form under ambient conditions .
Advanced Research Questions
Q. How can this compound be applied as a refractive index-matching agent in fluorescence microscopy?
The 3,3'-isomer has been used to reduce light scattering in biological samples by matching the refractive index of mounting media to tissue (e.g., ~1.45). For this compound, optimize concentration (e.g., 10-20% v/v in aqueous glycerol) and validate compatibility with fluorophores (e.g., GFP, Alexa dyes) to avoid quenching. Structural differences may require adjustments in viscosity and pH .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Conflicting NMR or MS results (e.g., unexpected peaks or m/z ratios) may arise from isomerization or oxidation. Employ tandem MS (LC-MS/MS) to differentiate degradation products. Use deuterated solvents for NMR to suppress exchangeable proton interference. Cross-reference with surrogate standards (e.g., D-7598-SS) to confirm retention times .
Q. How should researchers design experiments to study this compound’s role in polymer crosslinking?
Utilize radical-initiated thiol-ene reactions or Michael additions. Control variables:
Q. What methodologies detect trace this compound in environmental water samples?
Adapt EPA Method 535.1 for thioethers, using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Elute with methanol and analyze via LC-ESI/MS in positive ion mode. Quantify against a 3,3'-Thiodipropanol surrogate (LOD ~0.1 µg/mL) to account for matrix effects .
Q. How can oxidative degradation of this compound be mitigated during long-term storage?
Store under nitrogen at -20°C in amber glass vials. Add antioxidants (e.g., 0.1% BHT) to inhibit radical formation. Periodically validate stability via GC-MS to detect sulfoxide byproducts (retention time shifts) .
Methodological and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response studies involving this compound?
Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. Account for heteroscedasticity with weighted least squares. For RNA-seq or proteomic data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .
Q. How should researchers integrate this compound into a study’s theoretical framework?
Align objectives with its dual role as a nucleophile (e.g., in organic synthesis) and hydrogen-bond donor (e.g., in supramolecular chemistry). Reference its electronic properties (polarizable sulfur atom) to hypothesize reactivity in catalysis or drug delivery systems .
Data Contradiction and Validation
Q. What steps address discrepancies between computational and experimental results for this compound’s reactivity?
Re-evaluate computational parameters (e.g., DFT functional selection, solvent models). Experimentally validate intermediates via trapping agents (e.g., TEMPO for radicals) or in-situ IR. Compare with analogous thioethers to identify outliers .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Document batch-specific variables (e.g., stirring rate, inert gas flow). Use high-purity reagents (≥99.5%) and calibrate equipment (e.g., pH meters, balances). Publish detailed protocols in open-access repositories (e.g., protocols.io ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
